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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification and quantification of
residual solvents in the synthesis of Sofosbuvir, a critical active pharmaceutical ingredient (API)
for the treatment of Hepatitis C. The methodology aligns with the International Council for
Harmonisation (ICH) Q3C (R9) guidelines to ensure product quality and patient safety.

Introduction

Residual solvents are organic volatile chemicals used or produced during the synthesis of APIs
like Sofosbuvir.[1][2] Since these solvents offer no therapeutic benefit and can be harmful, their
levels must be controlled within strict limits.[1][3][4] The ICH Q3C guidelines categorize residual
solvents into three classes based on their toxicity, with Class 1 being the most toxic and
mandated to be avoided, while Class 2 and Class 3 solvents have established Permitted Daily
Exposure (PDE) limits.[3][5][6][7]

This protocol employs Headspace Gas Chromatography with Flame lonization Detection (HS-
GC-FID), a standard and robust technique for residual solvent analysis in pharmaceuticals.[8]
[9][10][11] This method is highly effective for detecting volatile organic compounds at parts-per-
million (ppm) levels, ensuring compliance with regulatory standards.[4]

Potential Residual Solvents in Sofosbuvir Synthesis
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Based on various patented synthetic routes for Sofosbuvir, a range of solvents may be
employed. Testing should be performed for solvents that are used or produced during the
manufacturing or purification process.[1][12] A list of potential solvents and their corresponding
ICH Q3C limits is provided below.

Table 1: Potential Residual Solvents in Sofosbuvir Synthesis and their ICH Q3C Limits

. Permitted Daily
Concentration

Solvent Class L Exposure (PDE)
Limit (ppm)
(mglday)

Dichloromethane 2 600 6.0
Methanol 2 3000 30.0
Acetonitrile 2 410 4.1
Tetrahydrofuran 2 720 7.2
Toluene 2 890 8.9

Ethyl Acetate 3 5000 50.0
Isopropyl Alcohol 3 5000 50.0
Acetone 3 5000 50.0
Ethanol 3 5000 50.0
Methyl t-Butyl Ether 2 5000 50.0
Acetic Acid 3 5000 50.0

This list is not exhaustive and should be adapted based on the specific synthetic process used.

Experimental Protocol: HS-GC-FID Method

This protocol outlines a general method for the simultaneous determination of the potential
residual solvents listed above. Method validation is essential to ensure its suitability for its
intended purpose.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.pharmtech.com/view/residual-solvent-analysis-pharmaceuticals-0
https://www.eurofins.it/media/1929390/9116_eu_residual_solvents.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Instrumentation and Materials

e Gas Chromatograph (GC): Equipped with a Flame lonization Detector (FID) and a
headspace autosampler.

e GC Column: DB-624, 30m x 0.32mm, 1.8um film thickness, or equivalent G43 phase column
is recommended for its selectivity towards volatile polar compounds.[10][13][14]

o Carrier Gas: Nitrogen or Helium.

» Reagents: Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (analytical
grade) as a diluent.[10] Certified reference standards of the potential residual solvents.

Vials: 20 mL headspace vials with crimp caps.

Chromatographic Conditions

Table 2: GC-FID and Headspace Parameters
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Parameter Condition

GC System

Column DB-624, 30m x 0.32mm, 1.8um (or equivalent)
Carrier Gas Nitrogen/Helium

Injector Temperature 210 °C[13]

Detector (FID) Temperature 250 °C[14]

Oven Temperature Program

Initial 50°C (hold 20 min), ramp at 6°C/min to
165°C (hold 20 min)[14]

Split Ratio 30:1[13]
Headspace Sampler

Oven Temperature 80 °C[14]
Loop Temperature 80 °C[14]
Transfer Line Temperature 100 °C[14]

Vial Equilibration Time

45 minutes[14]

Injection Volume

1mL

Preparation of Solutions

Analytical Procedure

Standard Stock Solution: Prepare a stock solution containing all relevant residual solvents in

the chosen diluent (e.g., DMSO).

Working Standard Solution: Dilute the stock solution to a concentration that corresponds to

the ICH limit for each solvent. For example, for a 100 mg/mL sample concentration, a 60

ppm standard for Dichloromethane would be 6 pg/mL.

Sample Preparation: Accurately weigh about 100 mg of the Sofosbuvir sample into a 20 mL

headspace vial. Add 1 mL of diluent, cap the vial immediately, and vortex to dissolve.
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» Place the prepared standard and sample vials into the headspace autosampler.
¢ Run the sequence using the chromatographic conditions specified in Table 2.

« |dentify the residual solvents in the sample chromatogram by comparing their retention times
with those from the standard chromatogram.

o Calculate the concentration of each residual solvent in the sample using the peak areas

obtained.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation
parameters are summarized below.

Table 3: Summary of Method Validation Parameters
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Parameter Acceptance Criteria Typical Results
No interference from blank or Peak purity of analytes
Specificity placebo at the retention time of  confirmed; no co-elution
the analytes. observed.
] o r2 > 0.995 for all solvents over
) ) Correlation coefficient (r2) =
Linearity the range of LOQ to 150% of

0.99

the limit concentration.

Accuracy (Recovery)

80% - 120% recovery for

spiked samples.

90% - 110% recovery for all
solvents at three concentration

levels.

Precision (Repeatability)

Relative Standard Deviation
(%RSD) < 15%

%RSD < 10% for six replicate
injections of the standard

solution.

Limit of Quantitation (LOQ)

Signal-to-Noise ratio (S/N) =
10

LOQ established at a
concentration below 10% of
the ICH limit for each solvent.
[15]

Limit of Detection (LOD)

Signal-to-Noise ratio (S/N) = 3

LOD demonstrated for all

analytes.

Robustness

%RSD of results should
remain within acceptable limits
after minor variations in
method parameters (e.g., oven

temperature, flow rate).

Method shows no significant
variation in results with
deliberate small changes to

conditions.

Workflow and Data Analysis

The overall workflow for residual solvent testing is a systematic process from sample receipt to

final reporting, ensuring data integrity and compliance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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